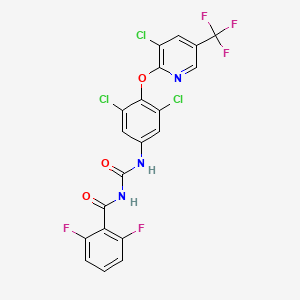

Chlorfluazuron

Beschreibung

chitin synthesis inhibito

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[[3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9Cl3F5N3O3/c21-10-5-9(30-19(33)31-17(32)15-13(24)2-1-3-14(15)25)6-11(22)16(10)34-18-12(23)4-8(7-29-18)20(26,27)28/h1-7H,(H2,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUNVFOGSJSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9Cl3F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041772 | |

| Record name | Chlorfluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71422-67-8 | |

| Record name | Chlorfluazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71422-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfluazuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071422678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFLUAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42JG8449K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorfluazuron's Mechanism of Action as a Chitin Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfluazuron, a benzoylphenylurea (BPU) insecticide, exerts its potent insecticidal activity by inhibiting chitin biosynthesis, a process critical for the formation and integrity of the insect exoskeleton. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action. It details the chitin biosynthesis pathway, the enzymatic target of this compound, and the physiological consequences of its inhibitory effects. Furthermore, this guide presents quantitative data on the efficacy of this compound, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the relevant biochemical and signaling pathways.

Introduction

Chitin, a long-chain polymer of N-acetylglucosamine, is a fundamental structural component of the insect cuticle, providing both physical protection and skeletal support. The synthesis of chitin is a complex and highly regulated process, making it an attractive target for selective insecticides. This compound belongs to the benzoylphenylurea (BPU) class of insect growth regulators (IGRs), which are renowned for their specific mode of action targeting chitin synthesis. This specificity results in a favorable toxicological profile, with minimal impact on non-target organisms that do not synthesize chitin, such as vertebrates. Understanding the precise mechanism of action of this compound is paramount for its effective and sustainable use in pest management programs and for the development of novel insecticides.

The Chitin Biosynthesis Pathway in Insects

The biosynthesis of chitin in insects is a multi-step enzymatic pathway that converts glucose into the final chitin polymer. This process is tightly regulated, particularly during molting, when a new exoskeleton is synthesized.

-

Step 1: Conversion of Glucose to Fructose-6-phosphate: The pathway initiates with the conversion of glucose from trehalose, the primary blood sugar in insects, into glucose-6-phosphate and subsequently to fructose-6-phosphate.

-

Step 2: Formation of Glucosamine-6-phosphate: Fructose-6-phosphate is then aminated to form glucosamine-6-phosphate.

-

Step 3: Acetylation to N-acetylglucosamine-6-phosphate: Glucosamine-6-phosphate is acetylated to yield N-acetylglucosamine-6-phosphate.

-

Step 4: Isomerization to N-acetylglucosamine-1-phosphate: A mutase converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.

-

Step 5: Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc): The activated sugar donor, UDP-GlcNAc, is synthesized from N-acetylglucosamine-1-phosphate and UTP.

-

Step 6: Polymerization by Chitin Synthase: The final and crucial step involves the polymerization of UDP-GlcNAc monomers into long chains of chitin by the enzyme chitin synthase (CHS). This integral membrane protein catalyzes the transfer of GlcNAc from UDP-GlcNAc to a growing chitin chain.

Mechanism of Action of this compound

This compound, like other BPUs, primarily acts by inhibiting the final step of the chitin biosynthesis pathway.

3.1. Target Site: Chitin Synthase (CHS)

The primary molecular target of this compound is the enzyme chitin synthase 1 (CHS1) . While the exact binding site and inhibitory mechanism are still under investigation, recent studies provide strong evidence that BPUs directly interact with CHS. It is hypothesized that this interaction disrupts the catalytic activity of the enzyme, preventing the polymerization of UDP-GlcNAc into chitin chains. Some research also suggests that BPUs may interfere with the transport of chitin microfibrils across the cell membrane.

3.2. Physiological Effects

By inhibiting chitin synthesis, this compound disrupts the formation of the procuticle, the main chitin-containing layer of the exoskeleton. This leads to a cascade of lethal effects, particularly during the molting process:

-

Abortive Molting: Larvae treated with this compound are unable to properly shed their old exoskeleton (ecdysis) due to the malformed and fragile new cuticle. This results in the larvae becoming trapped within their old cuticle, leading to mortality.[1]

-

Cuticular Abnormalities: The newly formed cuticle is thin, weak, and lacks its normal structural integrity. This can lead to rupturing of the cuticle and loss of hemolymph.

-

Developmental Defects: Inhibition of chitin synthesis is most critical during the larval and pupal stages, where rapid growth and molting occur. Exposure to this compound during these stages leads to severe developmental abnormalities and ultimately, death.[1]

-

Stomach and Contact Poison: this compound is primarily a stomach poison, acting upon ingestion. However, it also exhibits contact activity.

3.3. Hormonal Regulation and Potential Interference

The process of molting and chitin synthesis is under strict hormonal control, primarily regulated by ecdysone and juvenile hormone (JH).

-

Ecdysone: A surge in ecdysone triggers the initiation of the molting process, including the synthesis of chitin.

-

Juvenile Hormone: The presence of JH determines the nature of the molt. High levels of JH result in a larval-larval molt, while a decline in JH levels allows for metamorphosis to the pupal and adult stages.

While the primary target of this compound is CHS, there is evidence to suggest that BPUs may also interfere with insect hormone homeostasis. This could be a secondary effect resulting from the disruption of the molting process or a more direct interaction with hormonal signaling pathways. However, the direct inhibition of chitin synthase remains the core mechanism of action.

Quantitative Data

The efficacy of this compound is typically quantified by determining its lethal concentration (LC50) or lethal dose (LD50) in vivo, or its half-maximal inhibitory concentration (IC50) against the target enzyme in vitro.

| Parameter | Insect Species | Value | Unit | Reference |

| LC50 | Spodoptera frugiperda (Fall Armyworm) - 4th instar larvae | 0.5027 | ppm | [2][3][4] |

| LC50 | Bradysia odoriphaga (Fungus Gnat) - 72h | 0.1593 | mg/L | |

| LC50 | Pectinophora gossypiella (Pink Bollworm) - 1-day old eggs | 4.189 | ppm | |

| LC50 | Rhyzopertha dominica (Lesser Grain Borer) - Eggs from pre-exposed adults | 0.19 | mg kg-1 | |

| LC50 | Rhyzopertha dominica (Lesser Grain Borer) - Eggs from adults developed on treated wheat | 0.84 | mg kg-1 |

Experimental Protocols

5.1. In Vitro Chitin Synthase Activity Assay (Non-Radioactive Method)

This assay measures the direct inhibitory effect of this compound on chitin synthase activity.

Materials:

-

Insect tissue rich in chitin synthase (e.g., integument from molting larvae)

-

Cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

96-well microplate coated with Wheat Germ Agglutinin (WGA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and other cofactors)

-

Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

This compound stock solution (in a suitable solvent like DMSO)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Dissect insect tissue in cold homogenization buffer.

-

Homogenize the tissue on ice.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris.

-

The supernatant, containing the crude enzyme extract, is carefully collected.

-

-

Inhibition Assay:

-

To the WGA-coated wells, add the reaction buffer.

-

Add serial dilutions of this compound to the test wells. Add only the solvent to the control wells.

-

Add the crude enzyme extract to all wells.

-

Initiate the reaction by adding the substrate (UDP-GlcNAc) to all wells.

-

Incubate the plate at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-3 hours).

-

-

Detection:

-

Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.

-

Add the WGA-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate again to remove unbound conjugate.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

5.2. Insect Bioassay (Diet Incorporation Method)

This bioassay determines the lethal concentration of this compound when ingested by the target insect.

Materials:

-

Target insect larvae of a specific instar.

-

Artificial diet for the insect species.

-

This compound stock solution (in a suitable solvent like acetone).

-

Rearing containers.

Procedure:

-

Preparation of Treated Diet:

-

Prepare a series of dilutions of this compound in the solvent.

-

Incorporate each dilution into the molten artificial diet at a known concentration.

-

Prepare a control diet containing only the solvent.

-

Pour the diet into the rearing containers and allow it to solidify.

-

-

Insect Exposure:

-

Place a known number of larvae (e.g., 10-20) into each container with the treated or control diet.

-

Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).

-

-

Data Collection:

-

Record larval mortality at regular intervals (e.g., 24, 48, 72, 96 hours).

-

Observe for any sublethal effects such as molting failure or developmental abnormalities.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit analysis on the corrected mortality data to determine the LC50 value and its 95% confidence intervals.

-

Visualizations

6.1. Chitin Biosynthesis Pathway and this compound's Point of Inhibition

Caption: The insect chitin biosynthesis pathway and the point of inhibition by this compound.

6.2. Hormonal Regulation of Chitin Synthesis

Caption: Simplified overview of the hormonal regulation of chitin synthesis in insects.

6.3. Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound against chitin synthase.

Conclusion

This compound's efficacy as an insecticide is rooted in its specific and potent inhibition of chitin synthase, a critical enzyme in the insect molting process. This targeted mechanism of action provides excellent control of key insect pests, particularly lepidopteran larvae, while minimizing adverse effects on non-target organisms. The detailed understanding of its mode of action, supported by quantitative efficacy data and robust experimental protocols, is essential for its responsible use in integrated pest management strategies and for guiding the future development of novel and selective insecticides. Further research into the precise molecular interactions between this compound and chitin synthase, as well as its potential secondary effects on hormonal signaling, will continue to refine our understanding of this important class of insecticides.

References

- 1. puj.journals.ekb.eg [puj.journals.ekb.eg]

- 2. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]

- 3. Latent Effects of Chitin Synthesis Inhibitor; this compound on The Fall Armyworm; Spodoptera frugiperda (Lepidoptera: Noctuidae) [journals.ekb.eg]

- 4. Latent Effects of Chitin Synthesis Inhibitor; this compound on The Fall Armyworm; Spodoptera frugiperda (Lepidoptera: Noctuidae) [eajbsa.journals.ekb.eg]

Toxicological Profile and Safety Assessment of Chlorfluazuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorfluazuron, a benzoylurea insecticide, acts as a potent insect growth regulator by inhibiting chitin synthesis, a process vital for insect exoskeleton formation but absent in mammals. This specificity contributes to its low acute toxicity in mammalian species. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing from a range of non-clinical toxicity studies. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are described based on internationally recognized guidelines.

Toxicological Profile

The toxicological profile of this compound has been evaluated through a series of studies investigating its potential for acute, sub-chronic, and chronic toxicity, as well as its genotoxicity, carcinogenicity, and reproductive and developmental effects.

Acute Toxicity

This compound exhibits low acute oral toxicity in mammalian species. The median lethal dose (LD50) has been determined in several studies, as summarized in the table below.

Table 1: Acute Toxicity of this compound

| Species | Sex | Route of Administration | LD50 (mg/kg bw) | Observed Clinical Signs | Reference |

| Rat | Male/Female | Oral | > 8,500 | Dyspnea, exophthalmos, unkempt fur, hunchback position | [1] |

| Mouse | Male/Female | Oral | > 8,500 | No specific signs reported | [2] |

| Rabbit | Male/Female | Dermal | > 2,000 | Non-irritating | [3] |

| Rat | Male/Female | Inhalation (4h) | > 2.4 mg/L | No specific signs reported | [1] |

| Quail | - | Oral | > 2,510 | No specific signs reported | [1] |

| Mallard Duck | - | Oral | > 2,510 | No specific signs reported |

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies have been conducted in rats, mice, and dogs to evaluate the effects of long-term exposure to this compound. The primary target organs identified are the liver and thyroid gland.

Table 2: Sub-chronic and Chronic Toxicity of this compound

| Species | Study Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings at LOAEL | Reference |

| Rat | 90-day | Oral | 2.97 (Male) | - | Increased liver weight and serum cholesterol | |

| Rat | 2-year | Oral | 125 (Male), 3.3 (Female) | - | Increased mortality (males), increased total and esterified cholesterol (females) | |

| Mouse | 2-year | Oral | - | - | Increased incidence of endometrial stromal sarcoma (genotoxic mechanism unlikely) | |

| Dog | - | Oral | - | - | No specific data available in search results |

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the mutagenic and clastogenic potential of this compound. The overall weight of evidence suggests that this compound is not genotoxic.

Table 3: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Negative | |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative | |

| DNA Repair | - | - | Negative | |

| In vivo Micronucleus Test | Mouse bone marrow | - | Negative |

While most regulatory assessments conclude a lack of genotoxicity relevant to human health, some studies using Drosophila melanogaster have suggested potential genotoxic effects, including aneuploidy, chromosomal aberrations, and DNA fragmentation. However, the relevance of these findings to mammals is considered low.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In rats, this compound was not found to be carcinogenic. In mice, a significant increase in the incidence of endometrial stromal sarcoma was observed; however, it was concluded that a genotoxic mechanism was unlikely to be involved.

Reproductive and Developmental Toxicity

This compound has been evaluated for its potential to cause reproductive and developmental toxicity. The available data indicate that it is not a reproductive or developmental toxicant.

Table 4: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Rat | Two-generation reproduction | > 1000 | No adverse effects on reproduction | |

| Rat | Developmental | > 1000 | Not teratogenic | |

| Rabbit | Developmental | > 1000 | Not teratogenic |

Neurotoxicity

Specific neurotoxicity studies for this compound are not extensively detailed in the available public literature. A subacute neurotoxicity study in rats showed no evidence of neurotoxic effects. In cases of intentional ingestion of this compound-containing insecticides, observed mental changes were attributed to the solvent naphtha rather than this compound itself, given the low mammalian toxicity of the active ingredient.

Safety Assessment

The safety assessment of this compound involves the determination of health-based guidance values, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Acceptable Daily Intake (ADI).

No-Observed-Adverse-Effect-Level (NOAEL)

The lowest NOAEL identified across all toxicological studies was 2.97 mg/kg bw/day in a 90-day subacute toxicity study in male rats. However, for the purpose of establishing a long-term exposure limit, the Food Safety Commission of Japan (FSCJ) considered the NOAEL of 3.3 mg/kg bw/day from a two-year chronic toxicity/carcinogenicity study in female rats to be more appropriate due to the longer duration of the study.

Acceptable Daily Intake (ADI)

The FSCJ established an ADI of 0.033 mg/kg bw/day for this compound. This was calculated by applying a safety factor of 100 to the NOAEL of 3.3 mg/kg bw/day from the two-year rat study.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are based on internationally accepted guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

-

Test System: Typically, young adult rats of a standard laboratory strain.

-

Dose Administration: A single oral dose administered by gavage.

-

Procedure: Animals are fasted prior to dosing. A stepwise procedure is used where a small group of animals (usually 3) of a single sex is dosed at a defined level. The outcome determines the dose for the next group.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Caption: Acute Oral Toxicity Experimental Workflow.

90-Day Sub-chronic Oral Toxicity Study (as per OECD Guideline 408)

-

Test System: Typically, rats of a standard laboratory strain.

-

Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.

-

Groups: At least three dose groups and a control group, with a recommended 20 animals per sex per group.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical chemistry, and urinalysis are conducted at termination.

-

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on all animals in the control and high-dose groups, and on any tissues showing gross abnormalities in other groups.

Caption: 90-Day Sub-chronic Toxicity Study Workflow.

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)

-

Test System: Typically, rats.

-

Procedure: The test substance is administered to the parental (P) generation for a pre-mating period, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the test substance through to their mating and the production of the second-generation (F2) offspring.

-

Endpoints: Effects on male and female reproductive performance (e.g., fertility, gestation length), and on the viability, growth, and development of the offspring are evaluated.

Caption: Two-Generation Reproductive Toxicity Study Workflow.

Genotoxicity Assays

-

Ames Test (OECD Guideline 471): This bacterial reverse mutation assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test is conducted with and without a metabolic activation system (S9 mix).

-

In Vitro Chromosomal Aberration Test (OECD Guideline 473): This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., CHO cells or human lymphocytes).

-

In Vivo Micronucleus Test (OECD Guideline 474): This test evaluates the potential of a substance to cause chromosomal damage in the bone marrow of rodents by measuring the frequency of micronucleated erythrocytes.

Mechanism of Action and Mammalian Signaling Pathways

This compound's primary mode of action in insects is the inhibition of chitin synthesis, a key component of the insect cuticle. This mechanism is highly specific to arthropods and is not present in mammals. Consequently, there is a lack of evidence from the reviewed literature to suggest that this compound directly interacts with or modulates specific mammalian signaling pathways at toxicologically relevant doses. The observed toxic effects in mammals, such as on the liver and thyroid, are likely the result of general toxicological stress at high dose levels rather than interference with a specific signaling cascade.

Caption: Safety Assessment and ADI Derivation Logic.

Conclusion

This compound demonstrates a low order of acute toxicity in mammals and is not considered to be genotoxic, carcinogenic in rats, or a reproductive or developmental toxicant. The primary target organs upon repeated exposure at high doses are the liver and thyroid. The established Acceptable Daily Intake (ADI) of 0.033 mg/kg bw/day, based on long-term toxicity studies in rats and the application of a 100-fold safety factor, provides a robust margin of safety for human exposure. The insect-specific mode of action of this compound underpins its favorable toxicological profile in mammalian species. This guide provides a foundational understanding for professionals involved in the assessment and development of chemical compounds.

References

Environmental fate and degradation pathways of Chlorfluazuron

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of Chlorfluazuron

Introduction

This compound is a benzoylphenylurea insecticide that functions as a potent insect growth regulator (IGR). It operates by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. This mode of action disrupts the molting process, particularly in larval stages, leading to mortality.[1][2] Widely used in agriculture to control chewing pests on crops such as cotton, vegetables, and fruit trees, understanding its environmental fate is critical for assessing its ecological impact and ensuring its safe use.[3] This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing core processes for researchers and environmental scientists.

Physicochemical Properties and Environmental Mobility

The environmental behavior of a pesticide is heavily influenced by its inherent physical and chemical properties. This compound is characterized by very low aqueous solubility and a high octanol-water partition coefficient (log Kow), which suggests a strong tendency to partition into organic matrices rather than water and indicates a potential for bioaccumulation.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₀H₉Cl₃F₅N₃O₃ | |

| Molecular Weight | 540.65 g/mol | |

| Water Solubility | <0.01 mg/L (at 20°C) | |

| log Kow (Octanol-Water Partition Coefficient) | 5.8 | |

| Vapor Pressure | Negligible |

| Stability | Stable to heat and light | |

Soil Sorption and Mobility

The interaction of this compound with soil particles governs its potential for leaching into groundwater or moving via surface runoff. Studies consistently show that this compound is weakly adsorbed in various agricultural soils. The primary factors influencing its sorption are soil organic matter content and texture.

Quantitative assessment of soil sorption is typically expressed through the soil-water distribution coefficient (Kd) and the Freundlich adsorption coefficient (Kf). The organic carbon-normalized adsorption coefficient (Koc) is used to compare the mobility of pesticides across different soils.

Table 2: Soil Adsorption and Mobility Coefficients for this compound

| Coefficient | Value Range | Interpretation | Source(s) |

|---|---|---|---|

| Kd (ads) | 4.7 - 12.0 µg/mL | Weak adsorption | |

| Kf (ads) | 3.9 - 9.05 µg/mL | Weak adsorption |

| Koc | 272 - 404 L/kg | High Mobility | |

The high mobility classification suggests a significant potential for this compound to leach through the soil profile, which may pose a risk to groundwater. This contrasts with some database summaries which suggest it is not expected to leach, highlighting the importance of detailed experimental data.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for pesticides in aqueous environments. While some sources describe this compound as stable to hydrolysis, detailed studies show its degradation is pH-dependent and follows first-order kinetics. The degradation rate increases significantly under alkaline conditions.

Table 3: Half-Life of this compound in Water (Hydrolysis) at 20°C

| pH Condition | pH Value | Half-Life (t1/2) in Days | Source(s) |

|---|---|---|---|

| Acidic | 4.0 | 19.55 - 22.81 | |

| Neutral | 7.0 | 16.10 - 18.47 |

| Alkaline | 9.2 | 10.31 - 13.26 | |

Experimental Protocol: Hydrolysis Study

The hydrolytic stability of this compound was determined following a protocol consistent with OECD Guideline 111.

-

Preparation: Sterile aqueous buffer solutions are prepared at pH 4.0, 7.0, and 9.2.

-

Spiking: this compound is spiked into the buffered solutions to achieve a known initial concentration (e.g., 1.0 and 2.0 µg/mL).

-

Incubation: The solutions are maintained at a constant temperature (e.g., 20°C) in the dark to exclude photodegradation.

-

Sampling: Aliquots are collected at predetermined intervals (e.g., 0, 3, 7, 15, 30, 60, and 90 days).

-

Extraction: The aqueous samples are partitioned with an organic solvent like ethyl acetate to extract this compound.

-

Analysis: The concentration of this compound in the extracts is quantified using High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector.

-

Kinetics: The degradation rate constant (k) and half-life (t1/2) are calculated assuming first-order kinetics.

Photolysis

Photolysis, or degradation by sunlight, can be a major dissipation route for pesticides on plant and soil surfaces. However, available data suggests that this compound is generally stable to light and does not undergo significant aqueous photolysis. This indicates that photolysis is likely not a primary degradation pathway for this compound in the environment.

Biotic Degradation Pathways

Biotic degradation, primarily driven by microorganisms, is a key process in the dissipation of pesticides from soil and plant systems.

Degradation in Soil

This compound is considered moderately persistent in soil. Microbial degradation is the principal mechanism for its breakdown, although the rate is highly dependent on soil type, organic matter content, temperature, and moisture. There is a notable discrepancy in reported half-life values, likely reflecting differences in experimental conditions (lab vs. field) and soil characteristics.

Table 4: Half-Life of this compound in Soil (Aerobic Degradation)

| Condition | Half-Life (t1/2) in Days | Note | Source(s) |

|---|---|---|---|

| Typical (General Value) | 90 | General database value for persistence classification. |

| Field Study (Rice Paddy) | 5.28 - 7.36 | Specific field conditions, may reflect faster degradation. | |

References

The Role of Chlorfluazuron as a Benzoylurea Insect Growth Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfluazuron is a potent benzoylurea insect growth regulator (IGR) that disrupts the developmental processes of a wide range of agricultural pests, particularly those belonging to the order Lepidoptera.[1] Unlike traditional neurotoxic insecticides, this compound acts by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[2] This targeted mechanism of action results in abortive molting, leading to larval mortality and a reduction in pest populations.[3] Its specificity makes it a valuable tool in integrated pest management (IPM) programs, as it has minimal negative impact on beneficial insects and pollinators.[1] This technical guide provides an in-depth overview of this compound's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound's primary mode of action is the inhibition of chitin biosynthesis.[3] Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect cuticle. By interfering with the enzyme chitin synthase, this compound prevents the proper formation and deposition of chitin during the molting process. This disruption leads to a loss of cuticle elasticity and firmness, making it impossible for the insect to successfully shed its old exoskeleton or for the new one to form correctly. The inability to molt properly is particularly lethal during the larval and pupal stages, resulting in developmental deformities and ultimately, death.

References

A Comprehensive Technical Guide to the Solubility of Chlorfluazuron in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Chlorfluazuron, a benzoylurea insecticide, in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing a centralized resource for solubility data and relevant experimental methodologies.

Introduction to this compound

This compound is an insect growth regulator that functions by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[1][2] This mode of action leads to abortive molting and is effective against a variety of chewing pests, particularly Lepidoptera.[1][2] Chemically, it is identified as N-[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide.[3] Understanding its solubility in different organic solvents is critical for developing stable and effective formulations, as well as for designing analytical methods for residue analysis.

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been compiled from multiple sources and is presented below. It is important to note that solubility is temperature-dependent; the data presented here is primarily at 20°C unless otherwise specified.

| Organic Solvent | Solubility (g/L) at 20°C | Solubility (mg/L) at 20°C |

| Cyclohexanone | 110 | 110,000 |

| Acetone | 52.1 - 55 | 52,100 - 55,000 |

| Ethyl Acetate | 45.7 | 45,700 |

| Dichloromethane | 22 | 22,000 |

| Isopropanol | 7 | 7,000 |

| Toluene | 6.5 - 6.6 | 6,500 - 6,600 |

| Methanol | 2.5 | 2,500 |

| Ethanol | 2.0 | 2,000 |

| Xylene | 2.5 - 3 | 2,500 - 3,000 |

| n-Octanol | 1 | 1,000 |

| Hexane | < 0.01 | < 10 |

| Dimethyl Sulfoxide (DMSO) | 250 (ultrasonication may be needed) | 250,000 |

Note: Data has been collated from various sources and slight variations may exist. It is recommended to verify this data experimentally for specific applications.

In contrast, the aqueous solubility of this compound is exceedingly low, reported as <0.01 mg/L to 0.016 mg/L at 20°C.

Experimental Protocols for Solubility Determination

The determination of this compound solubility in organic solvents typically involves the preparation of saturated solutions followed by quantitative analysis of the dissolved solute. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques employed for this purpose.

General Experimental Workflow

A generalized workflow for determining the solubility of this compound is outlined below. This process involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the concentration of this compound in the supernatant.

Caption: A generalized workflow for the experimental determination of this compound solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust method for quantifying this compound in solution. A typical protocol would involve the following steps:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create a series of calibration standards with known concentrations.

-

Sample Preparation: An aliquot of the saturated solution (supernatant) is carefully withdrawn and diluted with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is often employed.

-

Detection: UV detection at a wavelength of approximately 254 nm or 260 nm is suitable for this compound.

-

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration. The limit of detection (LOD) and limit of quantification (LOQ) should be established to ensure the accuracy of the measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.

-

Sample Preparation: Similar to the HPLC method, the supernatant from the saturated solution is diluted. Derivatization is generally not required for this compound analysis by GC-MS.

-

GC-MS Conditions:

-

Column: A capillary column, such as an HP-5, is appropriate for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A programmed temperature ramp is used to ensure good separation and peak shape.

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.

-

-

Quantification: A calibration curve is constructed by analyzing standard solutions of this compound. The concentration in the sample is determined by comparing its response to the calibration curve.

Logical Relationships in Solubility Determination

The accurate determination of solubility relies on a logical sequence of steps, from ensuring the system reaches equilibrium to the precise quantification of the analyte. The following diagram illustrates the key relationships and dependencies in this process.

Caption: Key factors influencing the accuracy of solubility determination.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in various organic solvents, supported by generalized experimental protocols. The presented data and methodologies are intended to be a valuable tool for scientists and researchers in the fields of pesticide formulation, analytical chemistry, and environmental science. For precise applications, it is always recommended to perform experimental verification of the solubility data under the specific conditions of interest.

References

The Toxicity Profile of Chlorfluazuron in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfluazuron, a benzoylurea insecticide, is a potent insect growth regulator that functions by inhibiting chitin synthesis, a process vital for insect exoskeleton formation. Due to the absence of chitin in mammals, this compound exhibits a high degree of selective toxicity, rendering it of low mammalian toxicity. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in mammalian species. It summarizes key quantitative toxicological data, details experimental methodologies for pivotal studies, and presents visual representations of experimental workflows and the compound's mechanism of selective toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the safety assessment of agrochemicals and related compounds.

Introduction

This compound is widely used in agriculture to control a variety of lepidopteran and other chewing insect pests on crops such as cotton, vegetables, and fruit trees.[1] Its mode of action targets the inhibition of chitin biosynthesis, a pathway exclusive to arthropods and other lower animals, which forms the basis for its favorable safety profile in mammals.[2] Understanding the toxicological profile of such compounds is crucial for human safety assessment and regulatory purposes. This guide provides an in-depth analysis of the acute and chronic toxicity of this compound in mammalian models.

Acute Toxicity

This compound exhibits very low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.

Quantitative Data for Acute Toxicity

The following table summarizes the key acute toxicity values for this compound in various mammalian species.

| Test | Species | Route | Value | Reference |

| LD50 | Rat (m/f) | Oral | >8500 mg/kg | [1][2] |

| LD50 | Mouse | Oral | >8500 mg/kg | |

| LD50 | Rat (m/f) | Dermal | >1000 mg/kg | [1] |

| LC50 | Rat (m/f) | Inhalation (4h) | >2.4 mg/L | |

| Skin Irritation | Rabbit | Dermal | Non-irritant | |

| Eye Irritation | Rabbit | Ocular | Mild irritant | |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer |

Experimental Protocols for Acute Toxicity Studies

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed for acute toxicity testing.

-

Acute Oral Toxicity (LD50): The study is generally conducted on rats or mice. A limit test is often performed first at a high dose level (e.g., 2000 or 5000 mg/kg body weight). If no mortality is observed, the LD50 is determined to be above this level. If mortality occurs, a full study with multiple dose groups is conducted. Animals are fasted before administration of the test substance via oral gavage. Observations for clinical signs of toxicity and mortality are made for up to 14 days.

-

Acute Dermal Toxicity (LD50): This study is typically performed on rats or rabbits. The test substance is applied to a shaved area of the skin and held in contact with an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and mortality for 14 days.

-

Acute Inhalation Toxicity (LC50): Rats are commonly used for this study. The animals are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period, usually 4 hours. Observations for toxicity and mortality are conducted for 14 days post-exposure.

-

Skin and Eye Irritation: These studies are typically conducted on rabbits. For skin irritation, the test substance is applied to a small patch of shaved skin. For eye irritation, a small amount of the substance is instilled into one eye of each animal. The sites are then observed for signs of irritation, such as redness, swelling, and discharge, at specified intervals.

Chronic Toxicity

Repeated-dose toxicity studies are essential for evaluating the potential adverse effects of a substance after prolonged exposure. For this compound, chronic studies have identified the liver and thyroid as potential target organs at high dose levels.

Quantitative Data for Chronic Toxicity

The following table summarizes the No-Observed-Adverse-Effect Levels (NOAELs) from various chronic toxicity studies.

| Study Type | Species | Duration | NOAEL | Key Effects at Higher Doses | Reference |

| Subacute Toxicity | Rat (male) | 90-day | 2.97 mg/kg bw/day | Increased liver weight, increased serum cholesterol | |

| Chronic Toxicity/Carcinogenicity | Rat (female) | 2-year | 3.3 mg/kg bw/day | C-cell hyperplasia in the thyroid | |

| Chronic Toxicity/Carcinogenicity | Rat (male) | 2-year | 125 mg/kg bw/day | - | |

| Carcinogenicity | Mouse | 2-year | - | Increased incidence of endometrial stromal sarcoma (genotoxic mechanism unlikely) | |

| Reproductive Toxicity | Rat | 2-generation | No adverse effects on reproductivity | - | |

| Developmental Toxicity | Rat, Rabbit | - | No teratogenicity | - |

Experimental Protocols for Chronic Toxicity Studies

-

90-Day Subacute Oral Toxicity Study: This study is typically conducted in rodents (e.g., rats) to assess the cumulative effects of the test substance.

-

Animals: Young adult rats of a standard strain are used.

-

Dosing: The test substance is administered daily, mixed in the diet or via gavage, at three or more dose levels, along with a control group.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are performed.

-

Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

-

-

Two-Year Chronic Toxicity/Carcinogenicity Study: This long-term study evaluates both chronic toxicity and the carcinogenic potential of a substance.

-

Animals: Rats and mice are the common species used.

-

Dosing: The test substance is administered in the diet for the majority of the animal's lifespan (typically 24 months).

-

Observations: Similar to the 90-day study, with detailed clinical observations, body weight and food consumption monitoring, and periodic health checks.

-

Pathology: Comprehensive gross and microscopic pathological examinations are performed on all animals at the end of the study or when found moribund.

-

-

Two-Generation Reproductive Toxicity Study: This study assesses the potential effects of a substance on reproductive performance and the development of offspring.

-

Animals: Typically conducted in rats.

-

Dosing: The F0 generation is exposed to the test substance for a period before mating, during mating, gestation, and lactation. The F1 generation is then selected and also exposed through to mating to produce an F2 generation.

-

Endpoints: Key parameters evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.

-

-

Developmental Toxicity (Teratogenicity) Study: This study investigates the potential of a substance to cause adverse effects on the developing embryo or fetus.

-

Animals: Usually conducted in two species, a rodent (rat) and a non-rodent (rabbit).

-

Dosing: Pregnant females are dosed with the test substance during the period of organogenesis.

-

Endpoints: The dams are monitored for signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.

-

Signaling Pathways and Mechanism of Selective Toxicity

The primary mechanism of action of this compound is the inhibition of chitin synthase, an enzyme essential for the production of chitin, a major component of the insect cuticle. Mammals do not possess the gene for chitin synthase and do not synthesize chitin, which is the fundamental reason for the low toxicity of this compound in mammalian species.

Current research has not identified any specific signaling pathways in mammals that are directly targeted by this compound. The toxic effects observed at high doses in chronic studies, such as on the liver and thyroid, are likely the result of general metabolic stress and are not indicative of a specific molecular initiating event involving a signaling pathway.

Visualizations

Conceptual Diagram of this compound's Selective Toxicity

Caption: Mechanism of this compound's selective toxicity.

Generalized Experimental Workflow for a 90-Day Subchronic Oral Toxicity Study

Caption: Workflow of a 90-day subchronic oral toxicity study.

Conclusion

This compound demonstrates a very low order of acute toxicity in mammals. Chronic exposure to high doses may lead to effects on the liver and thyroid. However, the overall toxicological profile indicates a wide margin of safety for humans under normal exposure conditions. The selectivity of this compound is attributed to its specific mode of action on chitin synthesis, a pathway absent in mammals. This technical guide provides a consolidated resource for understanding the mammalian toxicology of this compound, which can inform risk assessment and regulatory decisions.

References

The Rise of a Chitin Synthesis Inhibitor: A Technical Guide to the History and Development of Chlorfluazuron

Foreword: In the ongoing endeavor to develop targeted and effective pest management solutions, the class of benzoylphenylurea insecticides represents a significant milestone. This technical guide provides an in-depth exploration of Chlorfluazuron, a prominent member of this class, intended for researchers, scientists, and professionals in drug development. From its discovery and pivotal development milestones to its precise molecular mechanism, this document collates critical data, outlines detailed experimental methodologies, and visualizes complex pathways to offer a comprehensive resource on this compound's role in modern pest control.

A Historical Overview: Discovery and Development

This compound was discovered and developed by Ishihara Sangyo Kaisha (ISK), Ltd. in Japan.[1] First reported in 1982 and commercially launched in Japan in 1988, it emerged as a leading compound in the insect growth regulator (IGR) market.[2][3] As a member of the benzoylphenylurea chemical class, this compound's development was part of a broader search for pesticides with more specific modes of action and lower mammalian toxicity compared to the organophosphates and carbamates that dominated the market at the time.

Its introduction marked a strategic shift towards insecticides that disrupt fundamental physiological processes unique to insects. Marketed globally under trade names such as Atabron® and Isipron®, this compound has been widely used for controlling a variety of chewing pests, particularly Lepidoptera, on crops like cotton, vegetables, and fruit trees. Subsequently, its application was expanded into the realm of urban pest control, where it was formulated into baits for the management of subterranean termites, with its first commercial introduction for this purpose in Australia in 2002.

Chemical and Physical Properties

This compound is an organochlorine and organofluorine compound. Its chemical structure is characterized by a central urea bridge connecting a 2,6-difluorobenzoyl group and a substituted phenyl group.

IUPAC Name: 1-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea

Chemical Formula: C₂₀H₉Cl₃F₅N₃O₃

The physicochemical properties of this compound are critical to its formulation, environmental fate, and mode of action. It is a white crystalline solid with very low solubility in water, a characteristic that influences its persistence and bioavailability.

| Property | Value | Reference |

| Molecular Weight | 540.7 g/mol | |

| Melting Point | 226.5 °C (decomposes) | |

| Vapor Pressure | 1.559 x 10⁻³ mPa (20 °C) | |

| Water Solubility | 0.012 mg/L (20 °C) | |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| Hexane | <0.01 | |

| Methanol | 2.5 | |

| Toluene | 6.6 | |

| Acetone | 55 | |

| Cyclohexanone | 110 | |

| Dichloromethane | 22 |

Synthesis Pathway

The commercial production of this compound is a multi-step chemical synthesis process. A common pathway involves the reaction of key intermediates to form the final benzoylurea structure.

One established synthesis route involves three primary starting materials:

-

2,3-dichloro-5-trifluoromethyl pyridine

-

2,6-dichloro-4-aminophenol

-

2,6-difluorobenzoyl isocyanate

The process can be summarized in two main steps:

-

Etherification: 2,3-dichloro-5-trifluoromethyl pyridine reacts with 2,6-dichloro-4-aminophenol to form the intermediate 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.

-

Condensation: This aniline intermediate is then reacted with 2,6-difluorobenzoyl isocyanate (which can be formed from 2,6-difluorobenzamide and phosgene) to yield the final product, this compound.

References

An In-depth Technical Guide to Chlorfluazuron

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Chlorfluazuron is a potent insect growth regulator belonging to the benzoylurea class of insecticides. Its chemical identity is defined by the following nomenclature and identifiers.

| Identifier | Value |

| IUPAC Name | N-[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide[1] |

| CAS Number | 71422-67-8[1] |

| Molecular Formula | C₂₀H₉Cl₃F₅N₃O₃[1] |

| Molecular Weight | 540.65 g/mol |

Mechanism of Action

This compound's insecticidal activity stems from its role as a chitin synthesis inhibitor[2]. Chitin is a crucial polymer that provides structural integrity to the insect exoskeleton. By interfering with the biochemical pathways responsible for chitin production, this compound disrupts the molting process, which is essential for insect growth and development. This mode of action is particularly effective against larval stages of various pest insects[1]. The inability to form a new, functional exoskeleton during molting leads to mortality.

While this compound's primary target is well-established as chitin synthesis, its disruptive effects on molting indirectly interfere with the hormonal cascade regulated by ecdysone, the principal insect molting hormone. However, it is important to note that this compound does not directly act as an agonist or antagonist of the ecdysone receptor.

Caption: Logical workflow of this compound's impact on the insect molting process.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process. The following is a generalized protocol based on available literature:

Caption: Generalized synthetic pathway for this compound.

Step 1: Etherification

-

Reactants: 2,6-dichloro-4-aminophenol and 2,3-dichloro-5-trifluoromethylpyridine.

-

Solvent: N,N-dimethylformamide (DMF).

-

Reagent: Anhydrous potassium carbonate (K₂CO₃).

-

Procedure: The reactants are dissolved in DMF with potassium carbonate and heated. The reaction progress is monitored by chromatography. Upon completion, the mixture is filtered to yield the intermediate, 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.

Step 2: Formation of Isocyanate

-

Reactant: 2,6-difluorobenzamide.

-

Reagent: Phosgene.

-

Procedure: 2,6-difluorobenzamide is reacted with phosgene in a suitable solvent to produce 2,6-difluorobenzoyl isocyanate.

Step 3: Condensation

-

Reactants: 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline and 2,6-difluorobenzoyl isocyanate.

-

Procedure: The two intermediates from the previous steps are reacted together in a condensation reaction to yield the final product, this compound. The crude product is then purified, typically through crystallization or chromatography.

Analytical Determination of this compound

Several analytical methods have been developed for the quantification of this compound residues in various matrices. Below are summaries of common protocols.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Termite Samples

This method is suitable for the determination of this compound in biological samples like termites.

Sample Preparation:

-

Termite samples are rinsed with acetonitrile to remove external contamination.

-

A known weight of the sample (e.g., 0.2 g) is homogenized.

-

Extraction is performed using a small volume of organic solvents (e.g., 200 µL isopropanol and 50 µL methanol) in a single test tube.

-

The extract can be directly analyzed without a cleanup or evaporation step.

Instrumentation:

-

Gas Chromatograph: Equipped with a suitable capillary column.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The specific aniline degradation product is often monitored.

Quantitative Data:

| Parameter | Value | Reference |

| Linearity Range | 0.1–2.5 µg/g | |

| Correlation Coefficient (r²) | >0.998 | |

| Limit of Detection (LOD) | 0.003 µg/g | |

| Limit of Quantification (LOQ) | 0.1 µg/g | |

| Mean Recovery | 95.6% |

3.2.2. High-Performance Liquid Chromatography (HPLC) for Food Samples

This method is applicable for determining this compound residues in food matrices such as vegetables.

Sample Preparation:

-

Samples are extracted with a suitable solvent like hexane or acetonitrile.

-

The extract is cleaned up using a Solid Phase Extraction (SPE) cartridge, such as Florisil.

-

The eluent is evaporated and the residue is reconstituted in the mobile phase for HPLC analysis.

Instrumentation:

-

HPLC System: With a C18 chromatographic column.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15, v/v).

-

Detector: UV detector set at a wavelength of 260 nm.

Quantitative Data:

| Parameter | Value | Reference |

| Linear Range | 0.05 - 2.0 mg/L | |

| Correlation Coefficient | 0.9998 | |

| Limit of Quantification (S/N=10) | 0.05 mg/kg |

Biological Activity and Efficacy Testing

The insecticidal efficacy of this compound is typically evaluated through bioassays on target pest species.

Protocol for Efficacy Testing on Spodoptera frugiperda (Fall Armyworm) Larvae:

-

Preparation of Test Solutions: A series of concentrations of this compound are prepared in a suitable solvent.

-

Treatment: Fresh leaves (e.g., castor bean leaves) are dipped into the test solutions for a set duration (e.g., 60 seconds) and allowed to air dry.

-

Exposure: Fourth-instar larvae of S. frugiperda are introduced to the treated leaves and allowed to feed for a specific period (e.g., 24 hours).

-

Observation: After the exposure period, the treated leaves are replaced with fresh, untreated leaves. Mortality is recorded at set intervals (e.g., 72 hours post-treatment).

-

Data Analysis: The concentration-mortality data is subjected to probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the test population).

Quantitative Data from a Study on S. frugiperda:

| Parameter | Value |

| LC₅₀ | 0.5027 ppm |

References

- 1. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Chlorfluazuron Residues in Soil Using QuEChERS Extraction and High-Performance Liquid Chromatography

Abstract

This application note details a robust and efficient analytical method for the determination of Chlorfluazuron residues in soil samples. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by quantitative analysis using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This methodology provides a reliable and high-throughput solution for environmental monitoring and agricultural research, ensuring food safety and environmental protection.

Introduction

This compound is a benzoylurea insecticide used to control a variety of chewing pests in agriculture.[1] Due to its persistence in soil, monitoring its residue levels is crucial to assess potential environmental contamination and ensure compliance with regulatory limits.[1] Soil, being a complex matrix, presents analytical challenges due to the presence of various interfering substances.[2][3] The QuEChERS method has emerged as a preferred sample preparation technique for multi-residue pesticide analysis in complex matrices like soil due to its simplicity, speed, and minimal solvent usage.[4] This application note provides a detailed protocol for the extraction and analysis of this compound in soil, offering a practical guide for researchers and analytical laboratories.

Experimental

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Acetone (pesticide residue grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent

-

Milli-Q or equivalent high-purity water

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for dSPE

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge capable of ≥ 5000 x g

-

Vortex mixer

-

Analytical balance

Sample Preparation: QuEChERS Protocol

The QuEChERS approach offers a streamlined extraction and cleanup process.

-

Sample Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at ≥ 5000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbents. A common combination for soil is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2 minutes.

-

The resulting supernatant is the final extract for HPLC analysis.

-

HPLC Analysis

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v) is commonly used.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

Quantitative Data Summary

The following table summarizes the performance characteristics of analytical methods for this compound detection in soil, compiled from various studies.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| HPLC-UV | 0.005 mg/kg | 0.01 mg/kg | 90.44 - 95.38 | 4.52 - 9.40 | |

| HPLC-PDA | 0.05 µg/g | 0.10 µg/g | 86 - 96 | 1.10 - 6.59 | |

| GC-ECD | 0.008 - 0.015 µg/g | Not Reported | 75 - 89 | Not Reported | |

| GC-MS | 0.003 µg/g | 0.1 µg/g | 95.6 | 1.19 - 6.43 |

Detailed Experimental Protocol

1.0 Objective

To quantify the concentration of this compound residues in soil samples using QuEChERS extraction followed by HPLC-UV analysis.

2.0 Materials and Equipment

-

This compound certified reference material

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

dSPE kit for soil analysis (containing PSA, C18, and MgSO₄)

-

HPLC system with UV detector

-

C18 column (250 x 4.6 mm, 5 µm)

-

Centrifuge, vortex mixer, analytical balance

-

Syringe filters (0.22 µm, PTFE)

3.0 Procedure

3.1 Standard Preparation

-

Prepare a stock solution of this compound (100 µg/mL) in acetonitrile.

-

Perform serial dilutions to prepare working standards in the range of 0.01 to 5.0 µg/mL.

3.2 Sample Preparation (QuEChERS)

-

Weigh 10.0 ± 0.1 g of sieved, homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and vortex at high speed for 1 minute.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at 5000 x g for 5 minutes.

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE cleanup tube.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at 10,000 x g for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.3 Instrumental Analysis (HPLC-UV)

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the mobile phase (Acetonitrile:Water, 70:30 v/v) at a flow rate of 1.0 mL/min.

-

Set the UV detector to a wavelength of 254 nm.

-

Inject 20 µL of the prepared sample extract.

-

Record the chromatogram for at least 10 minutes.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the concentration using a calibration curve generated from the working standards.

Experimental Workflow Diagram

Caption: Workflow for this compound residue analysis in soil.

Conclusion

The described QuEChERS extraction followed by HPLC-UV analysis provides a sensitive, accurate, and efficient method for the determination of this compound residues in soil. The method is suitable for routine monitoring and can be readily implemented in analytical laboratories. The provided protocol and performance data serve as a valuable resource for researchers and professionals in the fields of environmental science and food safety.

References

Application Notes and Protocols for the Analysis of Chlorfluazuron using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative analysis of Chlorfluazuron, a benzoylphenylurea insecticide, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are compiled from established scientific literature and are intended to guide researchers in developing and implementing robust analytical procedures.

Introduction

This compound is a potent insect growth regulator that acts by inhibiting chitin synthesis.[1] Its widespread use in agriculture for controlling lepidopteran pests on crops such as cotton, vegetables, and fruit trees necessitates reliable analytical methods for residue monitoring and environmental fate studies.[1][2] HPLC coupled with ultraviolet (UV) detection is a widely adopted, sensitive, and accurate technique for the determination of this compound residues in various matrices.

Analytical Principle

The HPLC methods described herein are based on reversed-phase chromatography. In this technique, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase, commonly a mixture of acetonitrile and water. The separation is based on the differential partitioning of this compound between the stationary and mobile phases. Detection is typically achieved by measuring the absorbance of UV light at a specific wavelength where this compound exhibits maximum absorption.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated HPLC methods for this compound analysis, providing a comparative overview of their performance characteristics.

| Parameter | Cabbage[3] | Foods[4] | Pears | Vegetables (UPLC-MS/MS) | Water |

| Linearity Range | Not Specified | 0.05 - 2.0 mg/L | 0.2 - 10 µg/mL | 0.01 - 10 mg/L | Not Specified |

| Correlation Coefficient (r²) | Not Specified | 0.9998 | >0.995 | 0.9991 - 0.9997 | Not Specified |

| Limit of Detection (LOD) | 1.2 ng | Not Specified | 0.008 ppm | Not Specified | 0.05 µg/g |

| Limit of Quantification (LOQ) | Not Specified | 0.05 mg/kg | 0.03 ppm | 0.01 mg/kg | 0.10 µg/g |

| Spike Levels | 0.05, 0.5, 2 mg/kg | 0.05, 0.1, 1 mg/kg | 0.05, 0.25 ppm | Not Specified | Not Specified |

| Recovery (%) | 81.95 - 100% | 82.1 - 102.5% | 84.9 - 94.3% | 75.0 - 104.1% | Not Specified |

| Relative Standard Deviation (RSD) (%) | 2.37 - 6.21% | 3.00 - 6.25% | 3.8 - 11% | 2.5 - 9.6% | Not Specified |

Experimental Protocols

The following are detailed protocols for the analysis of this compound in various sample matrices. These protocols are synthesized from multiple sources and represent a generalized yet comprehensive approach.

Protocol 1: Analysis of this compound in Cabbage

This protocol is adapted from a method developed for the determination of this compound residue in cabbage.

4.1.1. Sample Preparation and Extraction

-

Homogenize a representative sample of cabbage.

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Add 20 mL of ethyl acetate and homogenize for 2-3 minutes.

-

Centrifuge the mixture at 4000 rpm for 5 minutes.

-

Collect the supernatant (ethyl acetate layer).

-

Repeat the extraction step twice more with 20 mL of ethyl acetate each time.

-

Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

-

Dissolve the residue in 2 mL of hexane for cleanup.

4.1.2. Cleanup (Florisil Column Chromatography)

-

Prepare a Florisil solid-phase extraction (SPE) column by packing 500 mg of Florisil into an SPE cartridge.

-

Pre-condition the column with 5 mL of hexane.

-

Load the dissolved extract onto the column.

-

Wash the column with 5 mL of a hexane:diethyl ether (9:1, v/v) mixture.

-

Elute the this compound with 10 mL of a hexane:diethyl ether (7:3, v/v) mixture.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

4.1.3. HPLC Conditions

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile:Water (85:15, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: UV at 260 nm

-

Retention Time: Approximately 5.9 ± 0.20 min (Note: this may vary depending on the specific system and column)

Protocol 2: Analysis of this compound in Pears

This protocol is based on a method for determining this compound residues in pears.

4.2.1. Sample Preparation and Extraction

-

Homogenize a representative sample of pears.

-

Weigh 20 g of the homogenized sample into a blender.

-

Add 50 mL of acetonitrile and blend for 2 minutes.

-

Filter the mixture through suction filtration.

-

Transfer the filtrate to a separatory funnel.

-

Add 20 mL of saturated sodium chloride solution and 50 mL of ethyl acetate.

-

Shake vigorously for 1 minute and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the partitioning with another 50 mL of ethyl acetate.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness and dissolve the residue in a suitable solvent for cleanup.

4.2.2. Cleanup (Open Column Chromatography with Florisil)

-

Prepare a glass column packed with Florisil.

-

Apply the concentrated extract to the column.

-

Elute the column with a suitable solvent system to separate this compound from interfering substances.

-

Collect the fraction containing this compound and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

4.2.3. HPLC Conditions

-

Column: Apollo C18

-

Mobile Phase: A suitable mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: UV at 254 nm

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

Caption: Logical relationship of steps in this compound analysis.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. This compound (Ref: CGA 112913) [sitem.herts.ac.uk]

- 3. HPLC Determination of this compound Residue in Cabbage (Brassica oleracea L.) [spkx.net.cn]

- 4. [Determination of this compound residue in foods by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]